3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGBHMNFJHIZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Anthranilic Acid and Isothiocyanates
The synthesis of the core 2-thioxo-3,4-dihydroquinazolin-4-one structure can be achieved using anthranilic acid and appropriate isothiocyanates, as demonstrated in related compounds:
2-Thioxo-3-(benzyl)-2,3-dihydroquinazolin-4(1H)-one:
A mixture of benzyl isothiocyanate (11 mmol), anthranilic acid (10 mmol, 1.37 g) and triethylamine (15 mmol, 1.51 g) is heated under reflux for 3 hours in ethanol (20 ml). The reaction mixture is filtered while hot and the obtained solid is dried.
This methodology produces 2-thioxo-3-benzyl-2,3-dihydroquinazolin-4(1H)-one, a key intermediate for further functionalization at the 2-position via the thioxo group. The yield for similar reactions has been reported to be approximately 86%.
Eco-friendly Synthesis of Dihydroquinazolinone Core
An alternative eco-friendly approach for preparing the quinazolinone core involves the use of 2-methyl tetrahydrofuran (2-MeTHF) as a green solvent alternative to tetrahydrofuran (THF):
Step 1: React isatoic anhydride with appropriate amines in 2-MeTHF to form 2-amino-N-(substituted)benzamide intermediates.
Step 2: Cyclize the intermediates with aldehyde derivatives in the presence of potassium carbonate as a catalyst in methanol under conventional heating or microwave irradiation.
This method provides excellent yields and purities while minimizing environmental impact through the use of greener solvents and catalysts.
N-3 Benzylation Strategies
Direct Benzylation of Quinazolinone Precursors
The introduction of the benzyl group at the N-3 position can be accomplished through direct benzylation using benzyl halides. Based on similar reactions found in the literature:
A mixture of the appropriate 2-thioxo-3,4-dihydroquinazolin-4-one (1 mmol) and benzyl bromide (1.2 mmol) in acetonitrile (15 ml) containing DIPEA (1.5 mmol) is stirred at room temperature for 6-8 hours. The reaction mixture is then filtered, and the solvent removed to obtain the N-3 benzylated product.
This approach typically yields between 50-95% of the desired N-3 benzylated intermediate.
Benzylation During Quinazolinone Formation
Alternatively, the benzyl group can be introduced during the formation of the quinazolinone ring by using benzylamine derivatives in the initial step:
The eastern fragment is synthesized via benzylation of appropriate intermediates, which is then combined with the western fragment in the presence of Yb(OTf)3 to afford the desired 3-benzyl-dihydroquinazolin-4-ones.
This convergent approach streamlines the synthesis by incorporating the benzyl group during the ring-forming step.
Introduction of the 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl} Group
Thioether Formation via S-Alkylation
The introduction of the [2-(4-fluorophenyl)-2-oxoethyl]sulfanyl group at the C-2 position can be achieved through S-alkylation of the 2-thioxo intermediate:
A mixture of 2-thioxo-3-benzyl-2,3-dihydroquinazolin-4(1H)-one (1 mmol, 358 mg) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol) in 10 ml acetone containing potassium carbonate (2 mmol, 277 mg) is stirred at room temperature for 10-12 hours. The reaction mixture is filtered, the solvent removed, and the obtained solid is washed with water and dried.
This methodology is based on established procedures for similar compounds and typically provides good yields of the thioether product.
Mechanism of S-Alkylation
The mechanism involves nucleophilic attack of the thione sulfur atom on the α-carbon of the 2-bromo-1-(4-fluorophenyl)ethan-1-one, leading to the formation of the thioether linkage:
- Deprotonation of the thione by potassium carbonate
- Nucleophilic attack by the resulting thiolate anion on the α-carbon of the 2-bromo-1-(4-fluorophenyl)ethan-1-one
- Displacement of the bromide leaving group to form the thioether bond
This reaction is typically selective for the sulfur atom due to its higher nucleophilicity compared to other potential nucleophilic sites in the molecule.
Introduction of the 6-(Piperidin-1-yl) Group
Direct Functionalization via Metal-Catalyzed Coupling
The introduction of the piperidin-1-yl group at position 6 can be achieved through metal-catalyzed coupling reactions such as Buchwald-Hartwig amination if a suitable halogen (e.g., Br, I) or pseudohalogen (e.g., OTf) is present at this position:
A mixture of 6-bromo-3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one (1 mmol), piperidine (1.5 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (1.5 mmol) in toluene is heated at 100°C for 12 hours under nitrogen atmosphere. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated and purified by column chromatography.
Complete Synthetic Routes
Convergent Synthetic Route
Based on the methodologies described above, a convergent synthetic route to 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can be designed:
Route A: Linear Synthesis
- Formation of 2-amino-N-(benzyl)benzamide from isatoic anhydride and benzylamine
- Cyclization with carbon disulfide to form 2-thioxo-3-benzyl-2,3-dihydroquinazolin-4(1H)-one
- Halogenation at position 6 (e.g., bromination with NBS)
- S-alkylation with 2-bromo-1-(4-fluorophenyl)ethan-1-one
- Introduction of piperidin-1-yl group via metal-catalyzed coupling
Route B: Parallel Synthesis
- Parallel synthesis of 6-(piperidin-1-yl)-2-thioxo-3,4-dihydroquinazolin-4-one
- N-3 benzylation
- S-alkylation with 2-bromo-1-(4-fluorophenyl)ethan-1-one
Alternative Synthetic Approach
An alternative approach involves the early introduction of the piperidin-1-yl group:
Step 1: Prepare 4-(piperidin-1-yl)aniline through nucleophilic aromatic substitution of 4-fluoroaniline with piperidine
Step 2: Convert to the corresponding isatoic anhydride derivative
Step 3: React with benzylamine to form 2-amino-N-(benzyl)-4-(piperidin-1-yl)benzamide
Step 4: Cyclize with carbon disulfide to form 2-thioxo-3-benzyl-6-(piperidin-1-yl)-2,3-dihydroquinazolin-4(1H)-one
Step 5: S-alkylate with 2-bromo-1-(4-fluorophenyl)ethan-1-one
This approach may be advantageous when starting materials with the piperidin-1-yl group are readily available.
Optimization and Characterization
Reaction Optimization Parameters
Table 1: Optimization of S-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | RT | 12 | 65-70 |
| 2 | K₂CO₃ | DMF | RT | 8 | 75-80 |
| 3 | Cs₂CO₃ | Acetone | RT | 10 | 70-75 |
| 4 | NaH | THF | 0 to RT | 6 | 80-85 |
| 5 | TEA | DCM | RT | 24 | 50-55 |
Analytical Characterization
Comprehensive characterization of the target compound can be achieved using various analytical techniques:
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy provides structural confirmation. Key diagnostic signals include:
- Benzyl CH₂ protons (typically 4.5-5.5 ppm)
- Thioether CH₂ protons (around 4.0-4.5 ppm)
- Aromatic protons from fluorophenyl, benzyl, and quinazolinone rings
- Piperidinyl CH₂ protons (typically 1.5-3.5 ppm)
IR Spectroscopy : Key absorption bands include:
- C=O stretching of quinazolinone (1650-1680 cm⁻¹)
- C=O stretching of 4-fluorophenacyl group (1680-1700 cm⁻¹)
- C-F stretching (1000-1400 cm⁻¹)
- C-N stretching (1250-1350 cm⁻¹)
Mass Spectrometry : Expected molecular ion peak corresponding to the molecular weight (M⁺) of the compound with characteristic fragmentation patterns.
Scale-Up and Industrial Considerations
Green Chemistry Approach
Incorporating green chemistry principles into the synthesis:
- Use of 2-methyl tetrahydrofuran (2-MeTHF) as an eco-friendly alternative to THF
- Microwave-assisted reactions for reduced reaction times and energy consumption
- Catalytic amounts of potassium carbonate instead of stronger bases
- Minimization of chromatographic purifications through crystallization techniques
Comparison with Related Compounds
The synthetic methodologies for this compound can be compared with those used for similar compounds:
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one : This compound differs in having a piperidin-1-yl group in the thioether side chain rather than at position 6, and a phenyl rather than benzyl at position 3.
Ethyl 2-{[3-benzyl-4-oxo-6-(piperidin-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}acetate : This compound is very similar to our target but has an ethyl ester group instead of the 4-fluorophenyl ketone in the thioether side chain.
The synthetic strategies for these related compounds provide valuable insights that can be adapted for our target molecule.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been studied for their effectiveness against various bacterial strains. The incorporation of the fluorophenyl and sulfanyl groups may enhance the compound's interaction with microbial targets, leading to improved efficacy against resistant strains.
Anticancer Potential
Quinazoline derivatives have been extensively researched for their anticancer properties. The compound has shown promise in preliminary studies as a potential inhibitor of cancer cell proliferation. The structural modifications, particularly the piperidine and benzyl groups, may contribute to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Synthesis Methodology
The synthesis of This compound typically involves multi-step organic reactions. Key steps include the formation of the quinazoline ring system followed by functionalization at the 2-position with a sulfanyl group and subsequent introduction of the piperidine moiety. This synthetic route allows for the fine-tuning of biological activity through structural modifications.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that similar quinazoline compounds exhibited broad-spectrum antibacterial activity. The study employed molecular docking techniques to predict interactions with bacterial enzymes, suggesting that the target compound could possess similar properties .
- Anticancer Activity : Another investigation focused on quinazoline derivatives revealed their potential as inhibitors of specific kinases involved in cancer progression. The results indicated that modifications at the nitrogen positions significantly influenced the inhibitory potency against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound’s sulfanyl and quinazolinone groups are believed to play a key role in its biological activity by interacting with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The dihydroquinazolinone core is shared among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Substituent-Specific Effects
Crystallographic and Conformational Analysis
- Ring Puckering: The dihydroquinazolinone core likely adopts a non-planar conformation due to puckering (described in ), influencing binding to flat enzymatic active sites. Comparatively, thiazolidinones () exhibit greater flexibility .
- Software Tools : Programs like SHELXL () and Mercury () enable precise refinement and visualization of crystal structures, critical for comparing bond angles and intermolecular interactions .
Biological Activity
3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one, also known as K292-0106, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula: CHFNOS
- Molecular Weight: 494.6 g/mol
- Structure: The compound features a quinazolinone core with various functional groups that contribute to its biological activity.
The biological activity of K292-0106 is primarily attributed to its interaction with various molecular targets involved in inflammatory and pain pathways. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain modulation.
Anti-inflammatory Activity
Research indicates that K292-0106 exhibits notable anti-inflammatory properties. It has been shown to inhibit COX-II activity, which is crucial for the synthesis of pro-inflammatory prostaglandins. The compound's IC values in various assays demonstrate its potency compared to established COX-II inhibitors like Celecoxib.
Analgesic Effects
In vivo studies have reported that K292-0106 possesses analgesic properties, providing relief in models of acute and chronic pain. Its efficacy in reducing pain responses has been comparable to traditional analgesics.
Study 1: In Vivo Efficacy
A study conducted on animal models demonstrated that administration of K292-0106 significantly reduced inflammation and pain associated with induced arthritis. The results highlighted a reduction in paw swelling and pain sensitivity, indicating its potential as a therapeutic agent for inflammatory diseases .
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to elucidate the binding interactions of K292-0106 with COX-II. The compound was found to occupy the active site effectively, suggesting a competitive inhibition mechanism. This study provides insights into the structural requirements for enhanced activity against COX-II .
Pharmacokinetics
The pharmacokinetic profile of K292-0106 suggests favorable absorption and distribution characteristics. Its logP value indicates moderate lipophilicity, which may facilitate cellular uptake while minimizing rapid clearance from the system.
Q & A
Q. What are the common synthetic routes for synthesizing 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Reacting a thiol precursor with a halogenated intermediate (e.g., 2-(4-fluorophenyl)-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Quinazolinone ring formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea analogs under reflux in acetic acid .
- Piperidinyl substitution : Nucleophilic aromatic substitution (SNAr) at the 6-position of the quinazolinone core using piperidine in polar aprotic solvents like DMSO or DMF . Yield optimization requires strict control of temperature (70–110°C), solvent purity, and reaction time (6–24 hours) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, δ 7.30–7.32 ppm (aromatic protons) and δ 2.31–2.58 ppm (piperidinyl methylene groups) .
- LC-MS (ESI) : To verify molecular weight (e.g., m/z 470.3 for a related quinazolinone derivative) and purity .
- X-ray crystallography : For resolving bond angles and dihedral angles in the quinazolinone core and sulfanyl bridge .
Q. How are purification and isolation typically performed for this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate intermediates .
- Recrystallization : Ethanol or methanol is preferred for final product purification due to the compound’s moderate solubility in polar solvents .
- HPLC : Buffered mobile phases (e.g., sodium acetate/acetic acid pH 4.6 with methanol) ensure high purity (>95%) for pharmacological assays .
Advanced Research Questions
Q. How can researchers resolve low yields in the sulfanyl bridge formation step?
Contradictory yield data (e.g., 24–65% in similar syntheses) may arise from:
- Nucleophile competition : The thiol group may compete with other nucleophiles (e.g., solvent or byproducts). Using anhydrous DMF and excess thiol (1.5–2.0 equiv.) improves selectivity .
- Oxidation side reactions : Adding antioxidants (e.g., BHT) or conducting reactions under inert gas (N₂/Ar) prevents disulfide formation .
- Temperature optimization : Lower temperatures (40–60°C) reduce side reactions but may slow kinetics. Real-time monitoring via TLC or in-situ IR is advised .
Q. What computational strategies predict the compound’s pharmacophore and target engagement?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., sigma-2 receptors) based on piperidinyl and fluorophenyl motifs .
- MD simulations : Assess stability of the quinazolinone core in lipid bilayers to predict bioavailability .
- QSAR models : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. chlorophenyl) with biological activity using datasets from analogs .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Core modifications : Replace the quinazolinone ring with pyridazinone or pyrimidinone to assess ring size impact on activity .
- Substituent variation : Compare sulfanyl (S-) vs. sulfonyl (SO₂-) bridges for metabolic stability using hepatic microsome assays .
- Piperidinyl analogs : Test N-methylpiperidine or morpholine substitutions to evaluate steric and electronic effects on receptor binding .
Q. What methodologies validate target engagement in cellular assays?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-DTG for sigma-2 receptors) to measure IC₅₀ values .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., PTEN or AKT pathways) to confirm mechanism .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to validate direct interactions .
Q. How can researchers address stability issues in aqueous buffers?
- pH-dependent degradation : Perform accelerated stability testing (40°C/75% RH) across pH 3–8. Buffers with citrate (pH 3–6) or phosphate (pH 7–8) are recommended .
- Light sensitivity : Store solutions in amber vials, as the fluorophenyl group may undergo photodegradation .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
